molecular formula C16H14FN3O2 B12192634 N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12192634
M. Wt: 299.30 g/mol
InChI Key: WKUCALCSOLKFLD-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by the presence of a fluorobenzyl group, two methyl groups, and a carboxamide group attached to the isoxazolo[5,4-b]pyridine core. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves the condensation of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid with 3-fluorobenzylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H14FN3O2/c1-9-6-13(14-10(2)20-22-16(14)19-9)15(21)18-8-11-4-3-5-12(17)7-11/h3-7H,8H2,1-2H3,(H,18,21)

InChI Key

WKUCALCSOLKFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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